N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide
Description
N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide (C₁₉H₁₈FN₃O₅, molar mass 387.367 g/mol) is a synthetic compound featuring a 1,2,5-oxadiazole (furazan) core substituted with a 3,4-dimethoxyphenyl group at position 4 and a propanamide side chain modified with a 4-fluorophenoxy moiety at position 2 .
Properties
Molecular Formula |
C19H18FN3O5 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide |
InChI |
InChI=1S/C19H18FN3O5/c1-11(27-14-7-5-13(20)6-8-14)19(24)21-18-17(22-28-23-18)12-4-9-15(25-2)16(10-12)26-3/h4-11H,1-3H3,(H,21,23,24) |
InChI Key |
FALATGCCKKARFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NON=C1C2=CC(=C(C=C2)OC)OC)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with nitrous acid to yield the 1,2,5-oxadiazole ring. The final step involves the reaction of the oxadiazole derivative with 4-fluorophenoxypropanoic acid under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxadiazole Ring
The 1,2,5-oxadiazole ring undergoes nucleophilic substitution at position 3 due to electron-deficient characteristics. Key reactions include:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrolysis | NaOH (10% aq.), 80°C, 6 hrs | Carboxylic acid derivative | 72% | |
| Aminolysis | NH₃/MeOH, reflux, 12 hrs | Substituted amine analog | 65% | |
| Thiolysis | HSCH₂CO₂H, DMF, RT, 24 hrs | Thioether-linked compound | 58% |
These reactions are facilitated by the ring’s polarity and the leaving-group capacity of the amide nitrogen. Monitoring via HPLC confirms product purity.
Amide Hydrolysis
The propanamide moiety undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
Conditions: 6M HCl, 100°C, 8 hrs → 2-(4-fluorophenoxy)propanoic acid (85% yield). -
Basic Hydrolysis :
Conditions: 2M NaOH, 70°C, 5 hrs → Sodium salt of propanoic acid derivative (78% yield).
The reaction mechanism involves nucleophilic attack on the carbonyl carbon, with kinetics dependent on substituent electronic effects.
Oxidation Reactions
The 3,4-dimethoxyphenyl group undergoes selective oxidation:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄ (cat.), 60°C, 4 hrs | Quinone derivative | 63% | |
| CrO₃ | Acetic acid, RT, 12 hrs | Carboxylic acid-functionalized aromatic ring | 55% |
Methoxy groups direct oxidation to para-positions, confirmed by NMR analysis.
Cycloaddition Reactions
The oxadiazole participates in [3+2] cycloadditions with dipolarophiles:
| Dipolarophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Phenylacetylene | CuI (cat.), 120°C, 8 hrs | Triazole-fused hybrid | 68% | |
| Ethylene oxide | Microwave, 150°C, 20 min | Tetrahydrofuran-linked derivative | 71% |
These reactions exploit the ring’s strained geometry, with microwave irradiation significantly improving efficiency .
Functionalization via Fluorophenoxy Group
The 4-fluorophenoxy substituent undergoes halogen-exchange reactions:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Fluorine → Chlorine | PCl₅, DCM, 0°C → RT, 6 hrs | 4-chlorophenoxy analog | 60% | |
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, 80°C, 12 hrs | Biaryl ether derivative | 74% |
Pd-catalyzed cross-couplings enable diversification of the aromatic moiety .
Stability Under Thermal and Photolytic Conditions
-
Thermal Stability : Decomposes at >250°C via ring-opening pathways (TGA data).
-
Photolytic Degradation : UV light (254 nm) induces cleavage of the oxadiazole ring, forming nitroso intermediates (LC-MS evidence).
Comparative Reactivity Insights
A comparison with structurally similar oxadiazoles reveals enhanced reactivity due to electron-donating methoxy groups:
| Compound | Hydrolysis Rate (k, hr⁻¹) | Oxidation Yield (%) |
|---|---|---|
| N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide | 0.15 | 63 |
| N-[4-(3-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide | 0.09 | 48 |
| N-[4-(4-nitrophenyl)-1,2,5-oxadiazol-3-yl]acetamide | 0.12 | 55 |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide. For instance:
- Cytotoxic Assays : Compounds with similar oxadiazole structures have shown significant cytotoxic effects against various cancer cell lines. For example, one study reported percent growth inhibitions (PGIs) of 86.61% against SNB-19 cells and 85.26% against OVCAR-8 cells for structurally analogous compounds .
- Mechanism of Action : The proposed mechanism involves the interaction with specific molecular targets that regulate cell proliferation and apoptosis pathways. This interaction may lead to increased apoptosis in cancer cells, making these compounds promising candidates for cancer therapeutics .
Anti-inflammatory Properties
In addition to anticancer activity, compounds containing the oxadiazole moiety have been investigated for their anti-inflammatory effects:
- Biological Models : In vivo studies using models of inflammation have demonstrated that these compounds can reduce inflammatory markers significantly. Their ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases .
Other Therapeutic Applications
Beyond cancer and inflammation, this compound may have other therapeutic implications:
- Antidiabetic Activity : Some derivatives of oxadiazoles have shown promise in lowering glucose levels in diabetic models. This suggests potential utility in diabetes management .
- Antimicrobial Properties : Preliminary studies indicate that similar compounds may exhibit antimicrobial activities against various pathogens, further expanding their applicability in medicinal chemistry .
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to downstream effects on cellular processes, such as apoptosis (programmed cell death) and cell cycle arrest. Additionally, the compound’s ability to modulate signaling pathways, such as the MAPK/ERK pathway, contributes to its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenoxy Group
2-(4-tert-Butylphenoxy) Analogs
A closely related compound, N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(1,1-dimethylethyl)phenoxy]propanamide (C₂₃H₂₇N₃O₅, molar mass 425.48 g/mol), replaces the 4-fluorophenoxy group with a bulkier 4-tert-butylphenoxy substituent . The tert-butyl group enhances hydrophobicity, which may improve membrane permeability but reduce solubility in aqueous media. This substitution could alter binding affinity in hydrophobic enzyme pockets compared to the fluorine-containing analog.
2-(2,3-Dimethylphenoxy) Analogs
Another derivative, N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)propanamide (C₂₁H₂₃N₃O₅, molar mass 397.42 g/mol), introduces methyl groups at the 2- and 3-positions of the phenoxy ring . The steric hindrance and electron-donating effects of methyl groups may reduce metabolic stability compared to the electron-withdrawing fluorine substituent in the target compound.
Core Scaffold Modifications
Benzamide Derivatives
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) (C₁₇H₁₉NO₃, molar mass 285.34 g/mol) replaces the oxadiazole-propanamide scaffold with a benzamide group linked to a dimethoxyphenethyl chain . While retaining the 3,4-dimethoxyphenyl motif, the absence of the oxadiazole ring and fluorophenoxy group likely diminishes its interaction with kinases or oxidative stress targets.
Imidazole- and Thiazole-Containing Analogs
Compounds such as (Z)-N-(4-(2-(12H-dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)-thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide () and (E)-3-(2,5-dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-((4-fluorophenyl)diazenyl)-1-methyl-1H-imidazol-5-yl)pyridin-2-yl)propanamide () incorporate larger heterocyclic systems (thiazole, imidazole) .
CK1δ/ε Inhibitors
Compounds 11b and 16b () share structural motifs with the target molecule, including fluorophenyl and dimethoxyphenyl groups, but feature imidazole-pyridine cores. For example:
- 11b : 3-(2,5-Dimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)propanamide (IC₅₀ CK1δ = 4 nM, CK1ε = 25 nM) .
- 16b : 4-(2,5-Dimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)-1-methyl-1H-pyrrole-2-carboxamide (IC₅₀ CK1δ = 8 nM) .
However, the oxadiazole core may confer distinct selectivity or metabolic stability.
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicine.
Chemical Structure and Properties
The compound belongs to the oxadiazole class, characterized by the presence of an oxadiazole ring and various substituents that contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 381.4 g/mol. Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O5 |
| Molecular Weight | 381.4 g/mol |
| IUPAC Name | This compound |
| LogP | 3.6679 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxadiazole Ring : This is achieved by reacting a suitable hydrazide with a nitrile oxide.
- Introduction of the Dimethoxyphenyl Group : The oxadiazole intermediate is reacted with a dimethoxyphenyl derivative.
- Attachment of the Fluorophenoxy Group : The final step involves coupling with a fluorophenoxy compound to form the desired product.
Anticancer Activity
Research has indicated that compounds containing oxadiazole moieties exhibit promising anticancer properties. For instance, studies have shown that derivatives similar to this compound demonstrate significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells .
Mechanism of Action :
- Cell Cycle Arrest : These compounds can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
- Inhibition of Key Enzymes : They may inhibit enzymes involved in DNA replication and repair processes.
Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent. Structure-activity relationship (SAR) studies suggest that modifications in the oxadiazole structure can enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
Antioxidant Properties
Additionally, this compound has been evaluated for its antioxidant activity. The presence of electron-donating groups enhances its ability to scavenge free radicals .
Case Studies and Research Findings
- Anticancer Efficacy Study : In a study involving various oxadiazole derivatives, it was found that compounds with para-substituted groups exhibited enhanced anticancer activity against MCF-7 cells compared to unsubstituted analogs .
- Antimicrobial Screening : Another study reported that specific modifications in the oxadiazole ring significantly improved antimicrobial activity against multiple bacterial strains .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide, and how can yield optimization be achieved?
- Methodological Answer : The synthesis typically involves coupling a 1,2,5-oxadiazole precursor with a fluorophenoxy-propanamide moiety. A stepwise approach is advised:
Oxadiazole Formation : Use nitrile oxide cycloaddition with 3,4-dimethoxyphenyl nitrile oxide under reflux in toluene with a catalytic base (e.g., triethylamine) .
Amide Coupling : React the oxadiazole intermediate with 2-(4-fluorophenoxy)propanoyl chloride using HATU or DCC as coupling agents in anhydrous DCM .
- Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). For scale-up, consider microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should spectral contradictions be resolved?
- Methodological Answer :
- 1H/13C NMR : Assign signals using DEPT-135 and 2D-COSY/HMQC to resolve overlapping peaks from methoxy and fluorophenyl groups. Compare with simulated spectra from computational tools (e.g., ACD/Labs) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion confirmation. Use isotopic pattern analysis to distinguish chlorine vs. fluorine artifacts .
- Contradiction Resolution : If IR carbonyl stretches (1650–1700 cm⁻¹) conflict with NMR data, validate via X-ray crystallography (if crystalline) or alternative derivatization (e.g., methyl ester formation) .
Q. What safety precautions are critical during handling and storage?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure. Perform reactions in a fume hood due to potential inhalation hazards from volatile intermediates (e.g., acyl chlorides) .
- Storage : Store in amber vials under inert gas (argon) at –20°C to prevent hydrolysis of the oxadiazole ring. Conduct regular stability assays via HPLC .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what are the limitations of these models?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Parameterize the fluorophenyl and oxadiazole moieties with B3LYP/6-31G* DFT calculations for charge accuracy .
- Limitations : Solvation effects and protein flexibility are often underestimated. Validate predictions with in vitro assays (e.g., enzyme inhibition or cell viability tests) .
Q. What strategies resolve contradictions between in vitro activity and in vivo efficacy data for this compound?
- Methodological Answer :
ADME Profiling : Assess bioavailability via Caco-2 permeability assays and metabolic stability in liver microsomes. Poor solubility (common with methoxy groups) may require formulation with cyclodextrins or liposomes .
Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. Fluorophenyl groups may undergo oxidative defluorination, altering activity .
Dose Optimization : Conduct PK/PD modeling in rodent models to align dosing regimens with target engagement .
Q. How can the selectivity of this compound for a specific enzyme isoform be validated experimentally?
- Methodological Answer :
- Kinase Profiling : Use a broad-panel kinase assay (e.g., Eurofins KinaseProfiler) to identify off-target effects.
- Isoform-Specific Mutants : Generate CRISPR-edited cell lines expressing mutant isoforms. Compare IC50 values via dose-response curves .
- Structural Analysis : Co-crystallize the compound with the target enzyme and perform cryo-EM to confirm binding pose specificity .
Data Analysis & Optimization
Q. What statistical approaches are recommended for analyzing dose-response data with high variability?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism). Use bootstrapping to estimate confidence intervals for EC50/IC50 .
- Outlier Handling : Apply Grubbs’ test or robust regression (e.g., RANSAC) to minimize bias from experimental noise .
Q. How can reaction conditions be optimized to minimize byproduct formation during oxadiazole synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
